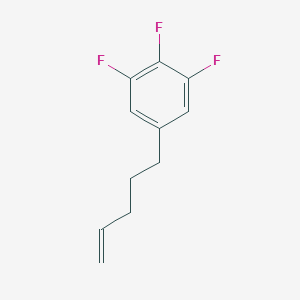
5-(3,4,5-Trifluorophenyl)-1-pentene, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4,5-Trifluorophenyl)-1-pentene, 97% (5-TF-1-P) is an organic compound consisting of a pentene chain with a trifluorophenyl group attached to the 5th carbon. It is a colorless liquid with a boiling point of 113 °C and a melting point of -50 °C. 5-TF-1-P is used in a variety of scientific research applications, such as organic synthesis, drug development, and materials science.
Wirkmechanismus
The mechanism of action of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% is not well-understood. However, it is believed that the trifluorophenyl group attached to the 5th carbon of the pentene chain increases the reactivity of the molecule, allowing it to be used in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% have not been extensively studied. However, it is believed that the trifluorophenyl group attached to the 5th carbon of the pentene chain may increase the reactivity of the molecule, leading to potential toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% in lab experiments include its low cost, its availability, and its ability to be used as a starting material in a variety of reactions. However, there are some limitations to its use in lab experiments. For example, it is volatile and flammable, and it can react with other compounds, leading to potentially hazardous reactions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% in scientific research. These include the use of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% as a starting material for the synthesis of fluorinated polymers and oligomers, the use of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% for drug development, the use of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% for materials science applications, and the use of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% for the synthesis of other organic compounds. In addition, further research is needed to better understand the biochemical and physiological effects of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97%.
Synthesemethoden
5-(3,4,5-Trifluorophenyl)-1-pentene, 97% can be synthesized from 1-pentene and 3,4,5-trifluorobenzene in a two-step process. The first step involves the reaction of 1-pentene and 3,4,5-trifluorobenzene in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is 5-(3,4,5-trifluorophenyl)-1-pentene, 97%.
Wissenschaftliche Forschungsanwendungen
5-(3,4,5-Trifluorophenyl)-1-pentene, 97% has a wide range of applications in scientific research. It is used in organic synthesis as a starting material for the synthesis of various compounds, such as fluorinated polymers and oligomers. It is also used in drug development, as it can be used as a substrate for the synthesis of various pharmaceuticals. In addition, 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% is used in materials science, as it can be used to create thin films and coatings.
Eigenschaften
IUPAC Name |
1,2,3-trifluoro-5-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-2-3-4-5-8-6-9(12)11(14)10(13)7-8/h2,6-7H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVFVJJKANFVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=C(C(=C1)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





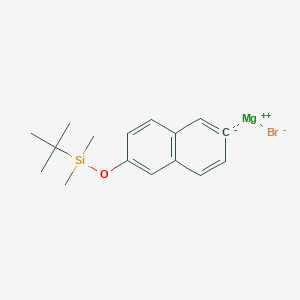
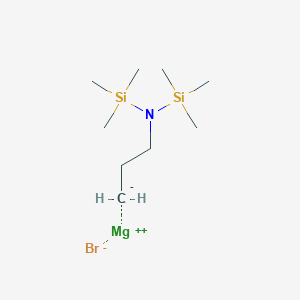

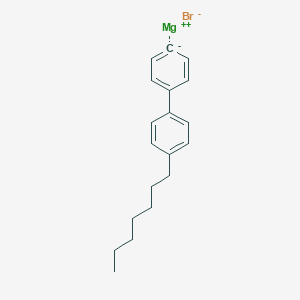
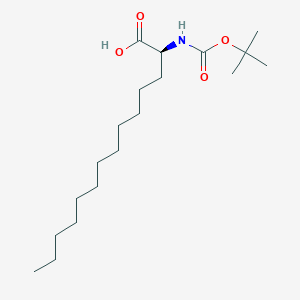

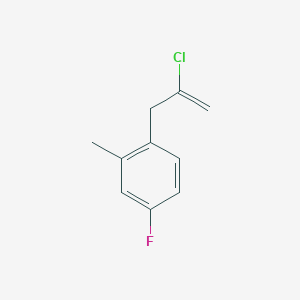
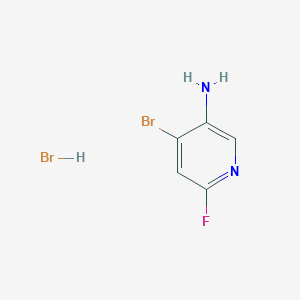
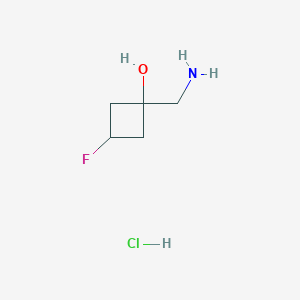
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)